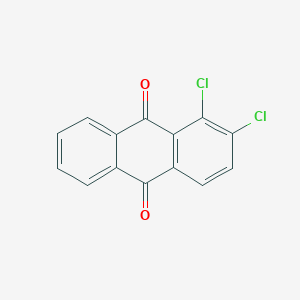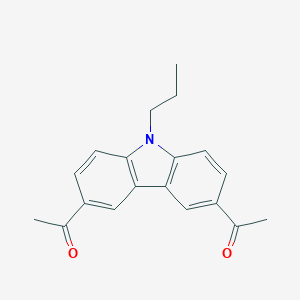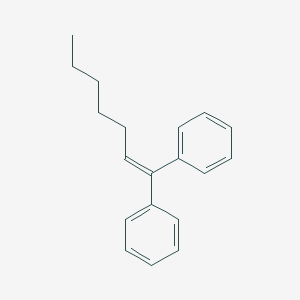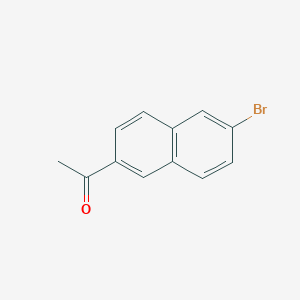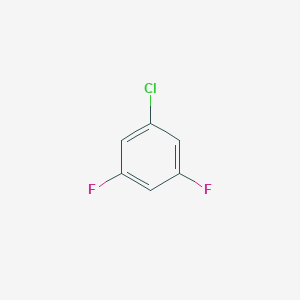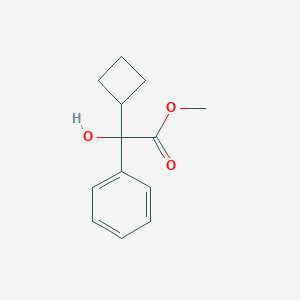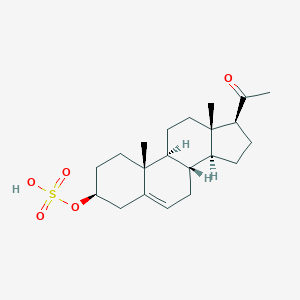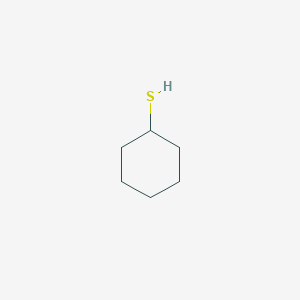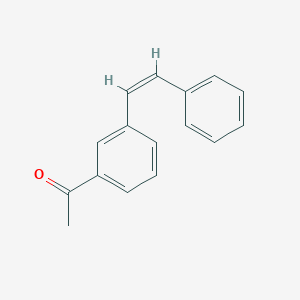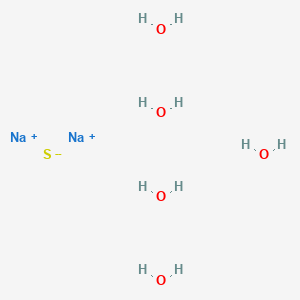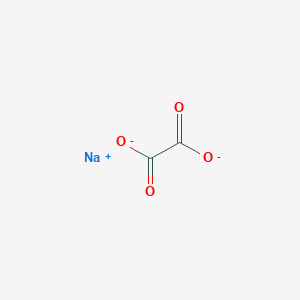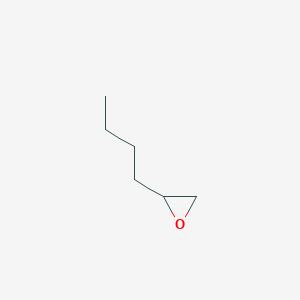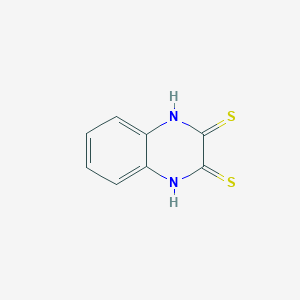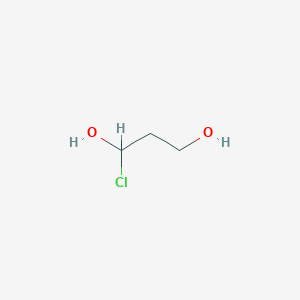
1-Chloropropane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloropropane-1,3-diol is an organic compound with the chemical formula C₃H₇ClO₂ It is a colorless, viscous liquid that is miscible with water
準備方法
Synthetic Routes and Reaction Conditions
1-Chloropropane-1,3-diol can be synthesized through several methods. One common method involves the chlorination of glycerol. This process typically uses hydrochloric acid and a catalyst such as benzene sulfonic acid. The reaction proceeds as follows:
[ \text{C₃H₈O₃} + \text{HCl} \rightarrow \text{C₃H₇ClO₂} + \text{H₂O} ]
Another method involves the hydrolysis of epichlorohydrin. This process uses water and a phase transfer catalyst to convert epichlorohydrin into 1,3-propanediol, chloro-.
Industrial Production Methods
Industrial production of 1,3-propanediol, chloro- often involves the chlorination of glycerol, which is a by-product of biodiesel production. This method is cost-effective and environmentally friendly, as it utilizes a waste product from another industrial process.
化学反応の分析
Types of Reactions
1-Chloropropane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: It can be reduced to form 1,3-propanediol.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used.
Major Products Formed
Oxidation: Products can include aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is 1,3-propanediol.
Substitution: Various substituted derivatives, depending on the nucleophile used.
科学的研究の応用
1-Chloropropane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is used in the synthesis of pharmaceuticals and as a solvent in drug formulation.
Industry: It is used in the production of polymers, adhesives, and coatings.
作用機序
The mechanism of action of 1,3-propanediol, chloro- involves its interaction with various molecular targets and pathways. It can act as an alkylating agent, reacting with nucleophiles such as DNA, proteins, and other cellular components. This can lead to the formation of covalent bonds and the modification of biological molecules, affecting their function and activity.
類似化合物との比較
1-Chloropropane-1,3-diol can be compared with other similar compounds, such as:
1,2-Propanediol, chloro-: This compound has a similar structure but differs in the position of the chlorine atom. It has different chemical properties and reactivity.
1,3-Propanediol: This compound lacks the chlorine atom and has different chemical and physical properties.
The uniqueness of 1,3-propanediol, chloro- lies in its reactivity due to the presence of the chlorine atom, which makes it a valuable intermediate in various chemical reactions and industrial processes.
特性
CAS番号 |
1331-07-3 |
|---|---|
分子式 |
C3H7ClO2 |
分子量 |
110.54 g/mol |
IUPAC名 |
1-chloropropane-1,3-diol |
InChI |
InChI=1S/C3H7ClO2/c4-3(6)1-2-5/h3,5-6H,1-2H2 |
InChIキー |
PSYQXTDKRKLJQC-UHFFFAOYSA-N |
SMILES |
C(CO)C(O)Cl |
正規SMILES |
C(CO)C(O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


